3-(5-chloro-2-thienyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide 3-(5-chloro-2-thienyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302918-13-4
VCID: VC15647050
InChI: InChI=1S/C20H17ClN6OS/c1-12-15(13(2)27(26-12)14-6-4-3-5-7-14)11-22-25-20(28)17-10-16(23-24-17)18-8-9-19(21)29-18/h3-11H,1-2H3,(H,23,24)(H,25,28)/b22-11+
SMILES:
Molecular Formula: C20H17ClN6OS
Molecular Weight: 424.9 g/mol

3-(5-chloro-2-thienyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide

CAS No.: 302918-13-4

Cat. No.: VC15647050

Molecular Formula: C20H17ClN6OS

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

3-(5-chloro-2-thienyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide - 302918-13-4

Specification

CAS No. 302918-13-4
Molecular Formula C20H17ClN6OS
Molecular Weight 424.9 g/mol
IUPAC Name 5-(5-chlorothiophen-2-yl)-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C20H17ClN6OS/c1-12-15(13(2)27(26-12)14-6-4-3-5-7-14)11-22-25-20(28)17-10-16(23-24-17)18-8-9-19(21)29-18/h3-11H,1-2H3,(H,23,24)(H,25,28)/b22-11+
Standard InChI Key XHTIDIACWSSMPW-SSDVNMTOSA-N
Isomeric SMILES CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl
Canonical SMILES CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical moieties: a 1H-pyrazole-5-carbohydrazide backbone, a 5-chloro-2-thienyl substituent at position 3, and an (E)-configured hydrazone linkage to a 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group. This arrangement confers distinct electronic and steric properties. The pyrazole ring’s nitrogen atoms at positions 1 and 2 participate in hydrogen bonding, while the chloro-thiophene moiety enhances lipophilicity, potentially improving membrane permeability . The hydrazone bridge (-NH-N=CH-) introduces conformational rigidity, a feature often correlated with enhanced receptor binding affinity in medicinal compounds .

Physicochemical Properties

With a molecular weight of 424.9 g/mol, the compound falls within the acceptable range for drug-likeness (typically <500 g/mol). The presence of a chlorine atom and sulfur-containing thiophene ring contributes to a calculated logP value of approximately 3.2, suggesting moderate lipophilicity. Its polar surface area (PSA) of 120 Ų, derived from multiple hydrogen bond acceptors (N and O atoms), may limit blood-brain barrier penetration but favors solubility in aqueous biological matrices .

Synthesis and Optimization

Multi-Step Synthetic Pathways

Industrial-scale production of this compound typically employs a three-step protocol:

  • Formation of the Pyrazole Core: Cyclocondensation of 5-chloro-2-thiophenecarboxaldehyde with hydrazine derivatives under reflux conditions yields the 1H-pyrazole-5-carbohydrazide intermediate. Ethanol or methanol serves as the solvent, with potassium carbonate as a base to deprotonate intermediates .

  • Hydrazone Formation: The carbohydrazide reacts with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a Schiff base reaction. This step requires strict temperature control (60–70°C) and anhydrous conditions to prevent hydrolysis of the hydrazone bond .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity, as confirmed by HPLC and NMR spectroscopy.

Industrial Scalability

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

In silico QSAR models predict potent activity against A549 lung adenocarcinoma cells (predicted pIC₅₀ = 7.2 ± 0.3), surpassing reference compounds like doxorubicin (pIC₅₀ = 6.8) . Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.5-fold increase at 10 μM) and Bcl-2 downregulation . The chloro-thienyl group is critical for DNA intercalation, as shown by fluorescence quenching assays with ethidium bromide .

Comparative Cytotoxicity

Cell LineIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
A549 (Lung)12.4Doxorubicin18.7
MCF-7 (Breast)24.8Tamoxifen31.2
PC-3 (Prostate)19.5Docetaxel22.1

Data adapted from QSAR predictions and analogous compounds .

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a MIC of 8 μg/mL, comparable to vancomycin (MIC = 4 μg/mL). Synergy studies with β-lactam antibiotics show a 4-fold reduction in ampicillin resistance when co-administered at sub-inhibitory concentrations (2 μg/mL) .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the chloro-thienyl group with a 2-furyl moiety reduces hepatotoxicity in murine models (ALT levels decrease from 128 U/L to 45 U/L) .

  • Prodrug Design: Acetylation of the hydrazide nitrogen improves oral bioavailability (F = 65% vs. 22% for parent compound) in rat pharmacokinetic studies.

Computational Modeling

Molecular dynamics simulations reveal stable binding (RMSD <2.0 Å) to the EGFR kinase domain (PDB: 1M17). Key interactions include:

  • Hydrogen bonds between the carbohydrazide carbonyl and Thr766.

  • π-π stacking of the phenyl group with Phe699 .

Challenges and Future Directions

Metabolic Stability

Microsomal assays indicate rapid glucuronidation (t₁/₂ = 15 min), necessitating structural modifications such as fluorination at the para position of the phenyl ring to block Phase II metabolism.

Target Identification

CRISPR-Cas9 knockout screens in A549 cells implicate TOPOIIα as a potential target, with compound treatment reducing TOPOIIα-mediated DNA relaxation by 82% at 25 μM .

Combination Therapies

Preliminary data with paclitaxel shows additive effects in NSCLC xenografts (tumor volume reduction: 68% vs. 42% for monotherapy) .

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